molecular formula C9H10N2O4 B1598744 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine CAS No. 81864-62-2

8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine

Cat. No.: B1598744
CAS No.: 81864-62-2
M. Wt: 210.19 g/mol
InChI Key: AFALZDMHQHIVNC-UHFFFAOYSA-N
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Description

8-Nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine is a chemical compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including nitration reactions and subsequent reduction processes. One common method involves the nitration of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine using nitric acid under controlled conditions to introduce the nitro group at the 8-position.

Industrial Production Methods: In an industrial setting, the production of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine may involve large-scale nitration reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and temperature control to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 8-Nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using reducing agents such as iron (Fe) or tin (Sn) in acidic conditions.

  • Substitution: Substitution reactions may involve halogenation using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed:

  • Oxidation: Oxidation of the compound can lead to the formation of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-oxide.

  • Reduction: Reduction can produce 3,4-dihydro-2H-1,5-benzodioxepin-7-amine.

  • Substitution: Substitution reactions can result in halogenated derivatives of the compound.

Scientific Research Applications

8-Nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and signaling pathways.

  • Medicine: It has potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.

  • Industry: The compound is employed in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

8-Nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine is similar to other benzodioxepin derivatives, but it is unique due to the presence of the nitro group at the 8-position. Similar compounds include:

  • 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

  • 8-Nitro-2H-1,5-benzodioxepin-7-amine

  • 8-Nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-oxide

These compounds differ in their functional groups and chemical properties, which can lead to variations in their reactivity and applications.

Properties

IUPAC Name

7-nitro-3,4-dihydro-2H-1,5-benzodioxepin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c10-6-4-8-9(5-7(6)11(12)13)15-3-1-2-14-8/h4-5H,1-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFALZDMHQHIVNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C(=C2)N)[N+](=O)[O-])OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401246
Record name 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81864-62-2
Record name 3,4-Dihydro-8-nitro-2H-1,5-benzodioxepin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81864-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

400 ml of 4N hydrochloric acid in methanol were added dropwise at reflux temperature to 22.4 g of 7-acetamino-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine in 2000 ml of methanol, then the mixture was boiled overnight. After evaporation, the residue was taken up in methylene chloride, washed with 2N soda and twice with water, dried over sodium sulfate and again evaporated. The crude product was recrystallized from alcohol. 17.1 g (92.0% of theory) of 7-amino-8-nitro-3,4-dihydro-1H-1,5-benzodioxepine of melting point 125°-126° C. were obtained.
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step Two
Quantity
2000 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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